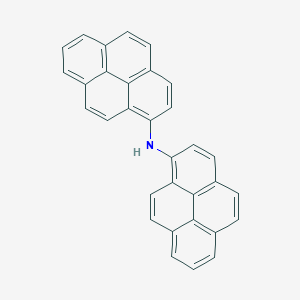
Di(pyren-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(pyren-1-yl)amine is an organic compound that features two pyrene units attached to an amine group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The incorporation of pyrene units into molecules like this compound enhances their ability to participate in non-covalent interactions, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyren-1-yl)amine typically involves the reaction of pyrene with amine derivatives under specific conditions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions, often requiring only a few hours to complete .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
Di(pyren-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted pyrene derivatives. These products retain the photophysical properties of the parent compound, making them useful in various applications .
Aplicaciones Científicas De Investigación
Di(pyren-1-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of non-covalent interactions and molecular recognition processes.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of Di(pyren-1-yl)amine involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to specific molecular targets, influencing various biochemical pathways. The photophysical properties of the pyrene units also play a crucial role in its applications as a fluorescent probe and in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Di(thiophen-2-yl)amine: Similar in structure but contains thiophene units instead of pyrene.
Di(phenyl)amine: Contains phenyl groups instead of pyrene units.
Di(naphthyl)amine: Features naphthalene units instead of pyrene
Uniqueness
Di(pyren-1-yl)amine is unique due to the presence of pyrene units, which impart distinct photophysical and electronic properties. These properties make it particularly valuable in applications requiring strong fluorescence and electronic conductivity, such as in OLEDs and molecular recognition studies .
Propiedades
Fórmula molecular |
C32H19N |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-pyren-1-ylpyren-1-amine |
InChI |
InChI=1S/C32H19N/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,33H |
Clave InChI |
JFPDPTDQPIMRIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




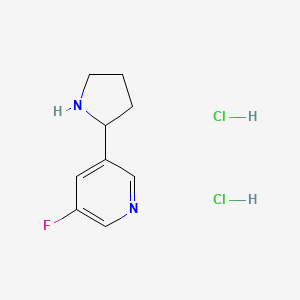
![[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508579.png)
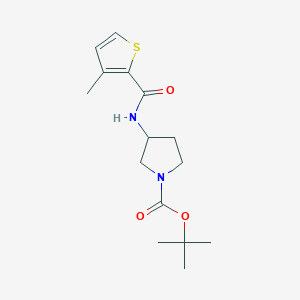
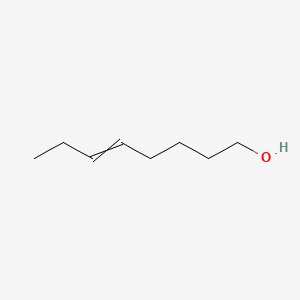

![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)

![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
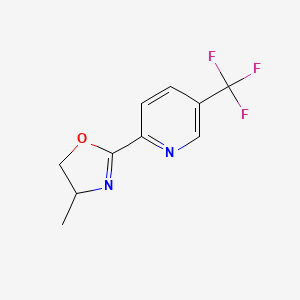
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)

